molecular formula C16H14N2O6 B2457466 N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-39-8

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2457466
CAS No.: 477555-39-8
M. Wt: 330.296
InChI Key: OYIQWMNIRYOSCS-UHFFFAOYSA-N
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Description

This compound features a benzodioxine ring fused with a carboxamide group, along with a methoxy and nitro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxine core, followed by the introduction of the carboxamide group. The methoxy and nitro substituents are then introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-11-3-4-12(13(9-11)18(20)21)17-16(19)10-2-5-14-15(8-10)24-7-6-23-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIQWMNIRYOSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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